5,7-Dibromo-8-quinolinyl 10-undecenoate
Description
5,7-Dibromo-8-quinolinyl 10-undecenoate is a synthetic ester derivative combining a brominated quinoline scaffold with a 10-undecenoate moiety. The quinoline core, substituted with bromine atoms at positions 5 and 7, confers distinct electronic and steric properties, while the 10-undecenoate (an 11-carbon unsaturated fatty acid ester) may enhance lipophilicity and bioavailability. Its synthesis likely involves esterification of 10-undecenoic acid with a brominated quinolinol precursor, analogous to methods described for related esters (e.g., methyl or ethyl 10-undecenoate) .
Properties
Molecular Formula |
C20H23Br2NO2 |
|---|---|
Molecular Weight |
469.2 g/mol |
IUPAC Name |
(5,7-dibromoquinolin-8-yl) undec-10-enoate |
InChI |
InChI=1S/C20H23Br2NO2/c1-2-3-4-5-6-7-8-9-12-18(24)25-20-17(22)14-16(21)15-11-10-13-23-19(15)20/h2,10-11,13-14H,1,3-9,12H2 |
InChI Key |
XNPVKGHNKRUKIN-UHFFFAOYSA-N |
SMILES |
C=CCCCCCCCCC(=O)OC1=C(C=C(C2=C1N=CC=C2)Br)Br |
Canonical SMILES |
C=CCCCCCCCCC(=O)OC1=C(C=C(C2=C1N=CC=C2)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Methyl 10-undecenoate is widely used in polymer science as a comonomer or molecular weight moderator, achieving high incorporation ratios in polyethylene copolymers . The bulky quinolinyl group in the target compound may hinder similar applications.
- Ethyl 10-undecenoate’s use in perfumery highlights the role of ester alkyl chains in volatility and odor profiles, properties less relevant to the brominated quinoline derivative.
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